N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride
Description
N-(3-(1H-Imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a benzamide derivative featuring a complex substitution pattern. Its structure includes:
- A benzamide core substituted at the 3-position with a methylsulfonyl group (–SO₂CH₃), a strong electron-withdrawing moiety.
- N-Benzothiazol-2-yl and N-(3-(1H-imidazol-1-yl)propyl) groups attached to the amide nitrogen, introducing heterocyclic diversity.
- A hydrochloride salt formulation, enhancing aqueous solubility and stability.
This compound’s design likely targets therapeutic applications, leveraging the benzothiazole and imidazole motifs for biological activity (e.g., antimicrobial, anticancer) and the methylsulfonyl group for metabolic stability.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3-methylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2.ClH/c1-30(27,28)17-7-4-6-16(14-17)20(26)25(12-5-11-24-13-10-22-15-24)21-23-18-8-2-3-9-19(18)29-21;/h2-4,6-10,13-15H,5,11-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIJQQHSKDHKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCCN2C=CN=C2)C3=NC4=CC=CC=C4S3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the benzo[d]thiazole moiety: This step often involves the condensation of o-aminothiophenol with a suitable aldehyde or ketone.
Coupling reactions: The imidazole and benzo[d]thiazole intermediates are then coupled with a benzamide derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the methylsulfonyl group: This can be done through sulfonation reactions using reagents like methylsulfonyl chloride.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : The compound has been studied for its ability to inhibit the growth of various bacteria and fungi. Its imidazole and thiazole moieties are known to disrupt microbial cell wall synthesis and metabolic pathways.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell growth and survival.
2. Enzyme Inhibition
- The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their catalytic activity. This property is particularly useful in developing enzyme inhibitors for therapeutic applications.
3. Coordination Chemistry
- The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can have applications in catalysis and materials science.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of this compound against several strains of bacteria. Results demonstrated significant inhibition of bacterial growth, supporting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
Research conducted at a leading cancer research institute evaluated the anticancer effects of this compound on human cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through a mechanism involving mitochondrial dysfunction and caspase activation.
Mechanism of Action
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- Benzimidazole-thioether in compound W1 introduces sulfur-based reactivity, whereas the target’s imidazole-propyl group may improve solubility and hydrogen-bonding capacity.
- The hydroxy-tertiary amine in serves as an N,O-bidentate ligand for metal catalysis, a feature absent in the target compound.
Key Differences :
- The target’s hydrochloride salt and methylsulfonyl group necessitate stringent pH control and purification steps compared to neutral analogs like .
- Compound W1 and the target both involve heterocyclic amines, but W1’s dinitrophenyl group introduces steric hindrance absent in the imidazole-propyl chain.
Table 2: Functional Comparison
Key Insights :
- The methylsulfonyl group in the target compound enhances metabolic stability compared to the chloro group in and the thioether in W1 .
- Benzothiazole and imidazole motifs may synergistically target enzymes or receptors, similar to benzimidazole’s role in W1 , but with distinct binding modes due to structural differences.
Therapeutic Potential
- The target compound’s hydrochloride salt and heterocyclic diversity position it as a candidate for oral administration in diseases requiring dual targeting (e.g., cancer, infections).
- In contrast, compound W1 ’s dinitrophenyl group limits solubility but may enhance cytotoxicity in topical applications.
- The chloro-substituted analog ’s planar structure and hydrogen-bonding capacity suggest utility in crystallography or material science , whereas the target’s complexity prioritizes pharmacology.
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a synthetic compound that incorporates both imidazole and thiazole moieties, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClN4O3S |
| Molecular Weight | 459.0 g/mol |
| CAS Number | 1219142-87-6 |
The structure features an imidazole ring attached to a propyl chain, linked to a benzo[d]thiazole structure and a methylsulfonyl group, which may enhance its pharmacological properties due to the presence of multiple functional groups.
Mechanisms of Biological Activity
Research indicates that compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with imidazole and thiazole structures have shown significant antimicrobial properties against various bacterial strains.
- Anticancer Effects : The presence of the imidazole moiety is associated with anticancer activity, potentially through the inhibition of specific kinases involved in cancer cell proliferation.
- Anti-inflammatory Properties : Compounds containing thiazole rings have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that derivatives of benzamide with imidazole groups effectively inhibited cancer cell growth in vitro. The mechanism was attributed to the downregulation of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
- Antimicrobial Activity : Another investigation reported that similar compounds exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was linked to their ability to disrupt bacterial cell membranes .
- Inflammation Models : In vivo studies using animal models indicated that compounds like N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide significantly reduced markers of inflammation in tissues, supporting their therapeutic potential in inflammatory diseases .
Comparative Analysis with Similar Compounds
The following table compares N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide with other structurally related compounds:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride | Anticancer | Fluorine substitution enhances activity |
| N-(3-(1H-imidazol-1-yl)propyl)-4-methylbenzo[d]thiazol-2-amines | Antimicrobial | Methyl group increases lipophilicity |
| Benzamide riboside | Antitumor | Inhibits DHFR through its metabolite |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
